(2R,6S)-2-Methyl-6-m-tolylmorpholine
Description
(2R,6S)-2-Methyl-6-m-tolylmorpholine is a chiral morpholine derivative characterized by a six-membered ring containing one oxygen atom, with stereochemical configurations at positions 2 (R) and 6 (S). The m-tolyl (meta-methylphenyl) substituent at position 6 introduces aromaticity and lipophilicity, while the methyl group at position 2 contributes to steric effects and conformational stability. Morpholine derivatives are widely utilized in pharmaceutical chemistry due to their ability to modulate physicochemical properties and enhance target binding. This compound’s stereochemistry is critical for its biological activity, as enantiomeric purity often dictates pharmacological efficacy and safety profiles .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(2R,6S)-2-methyl-6-(3-methylphenyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-9-4-3-5-11(6-9)12-8-13-7-10(2)14-12/h3-6,10,12-13H,7-8H2,1-2H3/t10-,12-/m1/s1 |
InChI Key |
UOHOTZXUXWQOEW-ZYHUDNBSSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)C2=CC=CC(=C2)C |
Canonical SMILES |
CC1CNCC(O1)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,6S)-2-Methyl-6-m-tolylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as m-toluidine and epichlorohydrin.
Formation of Intermediate: m-Toluidine reacts with epichlorohydrin under basic conditions to form an intermediate, which is then cyclized to produce the morpholine ring.
Chiral Resolution: The racemic mixture of the product is subjected to chiral resolution using a suitable chiral agent to obtain the desired (2R,6S) enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R,6S)-2-Methyl-6-m-tolylmorpholine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
N-Oxides: Formed through oxidation reactions.
Secondary Amines: Resulting from reduction reactions.
Substituted Morpholines: Produced via nucleophilic substitution.
Scientific Research Applications
Drug Design and Development
(2R,6S)-2-Methyl-6-m-tolylmorpholine is explored as a lead compound in drug design due to its ability to modulate biological activity. The compound's morpholine ring structure contributes to its pharmacological potential, particularly in the development of drugs targeting neurotransmitter systems. Research indicates that derivatives of morpholine can act as reuptake inhibitors for monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine, which are crucial in treating conditions like depression and obesity .
Studies have shown that this compound exhibits potential pharmacological properties, including:
- Antidepressant effects : By modulating neurotransmitter levels, it may help alleviate symptoms of depression.
- Anti-obesity properties : The compound's interaction with specific receptors could influence appetite regulation and energy metabolism .
Chemical Synthesis
The synthesis of this compound can be achieved through various methods that emphasize its chiral nature. Techniques often involve:
- Chiral pool synthesis : Utilizing naturally occurring chiral compounds as starting materials.
- Asymmetric synthesis : Employing catalysts or reagents that favor the formation of one enantiomer over another.
These methods are crucial for producing the compound with high purity and specific stereochemistry necessary for biological activity.
Interaction Studies
Research into the interactions of this compound with biological targets focuses on its binding affinity and efficacy against specific receptors or enzymes. Techniques such as:
- Molecular docking studies : To predict how the compound interacts with target proteins.
- In vitro assays : To evaluate the biological activity and therapeutic potential.
These studies help elucidate the mechanisms through which this compound may exert its effects and guide future clinical applications.
Future Directions in Research
The specific biological activities of this compound require further investigation through clinical studies to establish efficacy and safety profiles. Future research could focus on:
- Clinical trials : To assess the therapeutic potential in treating depression and obesity.
- Mechanistic studies : To understand the pathways through which this compound exerts its effects.
Additionally, exploring modifications to enhance its pharmacological properties may lead to the development of more effective therapeutic agents .
Mechanism of Action
The mechanism of action of (2R,6S)-2-Methyl-6-m-tolylmorpholine involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate the activity of target proteins by binding to their active sites or allosteric sites, leading to altered biological responses.
Comparison with Similar Compounds
Structural Analogs
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride
This morpholine derivative () shares the (2R,6S) stereochemistry but differs in substituents: a 2-methyl-3-phenylpropyl group replaces the m-tolyl group. The hydrochloride salt form enhances solubility, a common strategy to improve bioavailability, as seen in sparfloxacin hemisulfate ().
Key Differences :
- The hydrochloride salt () likely exhibits higher aqueous solubility than the free base form of the target compound.
- The bulkier 2-methyl-3-phenylpropyl substituent may enhance lipid membrane permeability but reduce target specificity compared to the m-tolyl group.
Bis[(2R,6S)-4-(5-amino-3-carboxy-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinol] Sulfate Pentahydrate
This piperazinium-quinolone derivative () shares the (2R,6S) configuration but incorporates a piperazine ring instead of morpholine. The sulfate salt improves solubility, addressing sparfloxacin’s poor bioavailability.
Key Differences :
- Piperazine derivatives () often exhibit enhanced hydrogen-bonding capacity due to secondary amines, unlike morpholine’s ether oxygen.
- The quinolone moiety in confers broad-spectrum antimicrobial activity, whereas morpholine derivatives are typically scaffold modifiers or prodrug components.
Physicochemical and Pharmacokinetic Properties
- Solubility : Salt formation (e.g., hydrochloride in , sulfate in ) is a proven strategy to overcome poor solubility, a limitation observed in sparfloxacin . The target compound’s m-tolyl group may necessitate similar formulation approaches.
- Stereochemical Impact : The (2R,6S) configuration ensures optimal spatial arrangement for target binding, analogous to the piperazinium compound’s activity (). Enantiomeric impurities could reduce efficacy or increase off-target effects.
Biological Activity
(2R,6S)-2-Methyl-6-m-tolylmorpholine is a morpholine derivative with significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound has garnered attention for its ability to interact with various biological targets, making it a candidate for drug development and therapeutic applications. This article delves into the biological activity, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a morpholine ring with a methyl group at the 2-position and a m-tolyl group at the 6-position. Its molecular formula is CHNO, and it has a molecular weight of approximately 191.27 g/mol. The stereochemistry indicated by (2R,6S) plays a crucial role in its biological interactions.
The mechanism of action for this compound involves its interaction with specific receptors or enzymes. Its chiral nature allows it to fit into binding sites with high specificity, modulating the activity of target molecules. This interaction can lead to various biological effects depending on the target's nature and the context of the interaction.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Monoamine Modulation : The compound has been investigated for its potential as a releaser and/or reuptake inhibitor of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This suggests possible applications in treating conditions like depression and obesity .
- Antimicrobial Activity : Preliminary studies indicate that morpholine derivatives can exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains .
Case Studies
- Neurotransmitter Modulation : In a study focusing on compounds similar to this compound, researchers found that certain derivatives could effectively increase serotonin levels in animal models, suggesting potential antidepressant effects .
- Antimicrobial Testing : A comparative study involving morpholine derivatives reported varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. While specific results for this compound were not highlighted, the findings support further exploration into its antimicrobial potential .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
